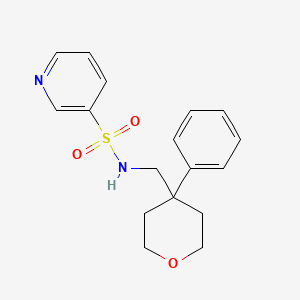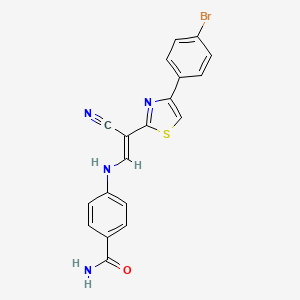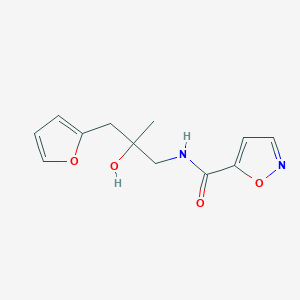![molecular formula C23H14N2O5 B2592418 N-(2-carbamoylbenzofuran-3-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide CAS No. 477295-22-0](/img/structure/B2592418.png)
N-(2-carbamoylbenzofuran-3-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-carbamoylbenzofuran-3-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide” is a complex organic compound. It is a derivative of chromone carboxamide . Chromone carboxamides are known to have a wide range of biological activities, including cytotoxic activity against various cancer cell lines .
Synthesis Analysis
The synthesis of similar chromone carboxamide derivatives involves the preparation of a series of compounds bearing diverse amide side chains . The presence of certain substituents on the chromone nucleus or the amide side chain can positively impact the cytotoxic activity .Molecular Structure Analysis
The molecular structure of this compound is likely complex, given its derivation from chromone carboxamides. These compounds are known to interact with important active site amino acids .Chemical Reactions Analysis
The reactions of similar compounds involve inter- and/or intramolecular reactions with different dinucleophiles . The course of these reactions can be influenced by the use of different reaction conditions .Physical And Chemical Properties Analysis
The physico-chemical properties of chromone carboxamides are generally in accordance with the requirements of drug development processes . They are likely to have good ligand efficiency, allowing for further structure optimization .Scientific Research Applications
Chemosensors for Cyanide Anions
N-(2-carbamoylbenzofuran-3-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide derivatives have been investigated for their application as chemosensors, particularly for cyanide anions detection. A study on coumarin benzothiazole derivatives, which share structural similarities with the compound , demonstrated their ability to recognize cyanide anions by Michael addition reaction. Specifically, these derivatives exhibit a significant color change and fluorescence quenching upon interaction with cyanide anions, facilitating their detection through simple visual observation (Wang et al., 2015).
Synthesis of Fused Heterocycles
Research has shown the effectiveness of this compound in the synthesis of various fused heterocycles. A methodology utilizing intramolecular O-/N-arylations has been developed to synthesize 6H-benzo[c]chromenes, carbazoles, dibenzofurans, and other heterocycles. This process involves sp2C–Br bonds through a typical SNAr pathway, highlighting the compound's utility in creating complex molecular structures (Singha et al., 2015).
Antibacterial Applications
Compounds structurally related to this compound have been synthesized and evaluated for their antibacterial properties. A study involving the synthesis of 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives found some of these compounds to exhibit antibacterial effects against both Gram-negative and Gram-positive bacteria. This research points to the potential of this compound derivatives in developing new antibacterial agents (Pouramiri et al., 2017).
Anticholinesterase Activity
Further research into compounds similar to this compound has explored their anticholinesterase activity. N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides, for example, have been synthesized and evaluated against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), showing significant activity towards AChE. This suggests potential applications in the treatment of diseases characterized by cholinesterase dysfunction, such as Alzheimer's disease (Ghanei-Nasab et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(2-carbamoyl-1-benzofuran-3-yl)-3-oxobenzo[f]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N2O5/c24-21(26)20-19(14-7-3-4-8-17(14)29-20)25-22(27)16-11-15-13-6-2-1-5-12(13)9-10-18(15)30-23(16)28/h1-11H,(H2,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFSKKADCADOSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)NC4=C(OC5=CC=CC=C54)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2592335.png)
![N-(5-chloro-2-methoxyphenyl)-2-[[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl]-methylamino]acetamide](/img/structure/B2592336.png)

![Methyl 2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2592339.png)
![N-(3-ethoxypropyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2592341.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(2-phenoxyacetyl)amino]propanamide](/img/structure/B2592342.png)


![1-(1,3-benzodioxol-5-yl)-3-[(4-chlorobenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2592347.png)
![1-[5-(4-Aminophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B2592348.png)
![Cyclobutyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2592350.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B2592352.png)
![N-(4-chlorobenzyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2592354.png)
